Inhibiteur d'activation de NF-kB IV

Vue d'ensemble

Description

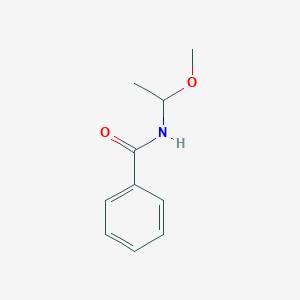

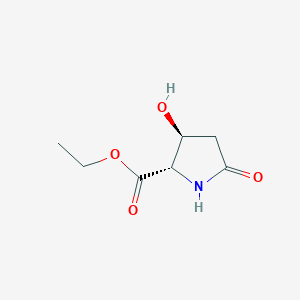

CAY10512 est un composé synthétique connu pour ses effets inhibiteurs puissants sur la voie de transcription du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Il s'agit d'un analogue du resvératrol, un composé polyphénolique naturel, mais il est considérablement plus puissant dans son action. La formule chimique de CAY10512 est C15H13FO, et il a un poids moléculaire de 228,3 g/mol .

Applications De Recherche Scientifique

CAY10512 has a wide range of scientific research applications, particularly in the fields of immunology, inflammation, and neurodegenerative diseases. It is used to study the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation. CAY10512 has been shown to inhibit the activation of NF-κB by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharides, making it a valuable tool in research on inflammatory diseases and conditions like Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary target of the NF-kB Activation Inhibitor IV is NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

NF-kB Activation Inhibitor IV is a cell-permeable trans-stilbene Resveratrol analog . It inhibits the activation of NF-kB by interacting with its targets and causing changes that prevent the transcription of DNA . The inhibitor is particularly potent, with an IC50 of 150 nM for inhibiting TNF-α-stimulated NF-κB reporter activity in 293T cells .

Biochemical Pathways

The NF-kB pathway is an evolutionarily conserved signaling pathway that plays a central role in immune responses and inflammation . When NF-kB Activation Inhibitor IV interacts with NF-kB, it suppresses the activation of this pathway, thereby affecting downstream effects such as the production of inflammatory cytokines .

Pharmacokinetics

It is known that the compound is soluble in dmso at 20 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of NF-kB by NF-kB Activation Inhibitor IV results in a decrease in the production of inflammatory cytokines . This can have a significant impact on cellular processes, particularly in cells that are part of the immune system. For example, it has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells .

Action Environment

The action of NF-kB Activation Inhibitor IV can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions (2-8°C), but it should be protected from light . Additionally, its efficacy may be affected by the presence of other molecules in the cellular environment.

Analyse Biochimique

Biochemical Properties

NF-kB Activation Inhibitor IV interacts with various biomolecules to exert its effects. It is particularly effective in inhibiting the activity of NF-kB, a transcription factor involved in the expression of genes related to inflammation and immune response. The compound does not compete with ATP and is cell-permeable, making it highly effective in cellular environments . It has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells and is significantly more potent than Resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity in 293T cells .

Cellular Effects

NF-kB Activation Inhibitor IV has profound effects on various cell types and cellular processes. It influences cell signaling pathways by inhibiting the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes. This inhibition leads to decreased production of cytokines and other inflammatory mediators, impacting cellular metabolism and gene expression . The compound’s ability to modulate these pathways makes it a valuable tool in studying inflammatory responses and potential therapeutic interventions.

Molecular Mechanism

At the molecular level, NF-kB Activation Inhibitor IV exerts its effects by binding to specific sites on the NF-kB protein complex, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of NF-kB target genes, which are involved in inflammatory and immune responses . The compound’s mechanism of action involves the suppression of key signaling molecules and pathways that activate NF-kB, thereby reducing inflammation and promoting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NF-kB Activation Inhibitor IV can vary over time. The compound is stable under standard storage conditions and maintains its inhibitory activity for extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of NF-kB activity, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of NF-kB Activation Inhibitor IV in animal models are dose-dependent. At lower doses, the compound effectively inhibits NF-kB activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits . Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.

Metabolic Pathways

NF-kB Activation Inhibitor IV is involved in various metabolic pathways, primarily those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation and inhibition of NF-kB. The compound’s impact on metabolic flux and metabolite levels can influence cellular energy balance and overall metabolic homeostasis . Understanding these interactions is crucial for developing effective therapeutic strategies targeting NF-kB.

Transport and Distribution

Within cells and tissues, NF-kB Activation Inhibitor IV is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including solubility and permeability, which determine its accumulation in specific cellular compartments .

Subcellular Localization

NF-kB Activation Inhibitor IV is primarily localized in the cytoplasm, where it interacts with the NF-kB protein complex. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments. These modifications can affect the compound’s stability and efficacy, highlighting the importance of understanding its subcellular dynamics .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : CAY10512 est synthétisé par une série de réactions chimiques à partir de précurseurs disponibles dans le commerceLes conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol, et les réactions sont effectuées à des températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour CAY10512 ne soient pas largement documentées, la synthèse du composé en laboratoire fournit une base pour l'intensification. Les étapes clés consistent à assurer une pureté et un rendement élevés, ce qui peut être obtenu grâce à des conditions de réaction optimisées et à des techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : CAY10512 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs comme l'atome de fluor et le groupe méthoxy. Il ne présente pas d'activité antioxydante significative, contrairement à certains autres analogues du trans-stilbène .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de CAY10512 comprennent le DMSO, l'éthanol et divers catalyseurs qui facilitent les réactions de substitution. Les réactions sont généralement effectuées à des températures douces à modérées pour maintenir l'intégrité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant CAY10512 sont généralement des dérivés qui conservent la structure de base du trans-stilbène mais peuvent avoir différents substituants selon les réactifs utilisés .

Applications de la recherche scientifique

CAY10512 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de l'immunologie, de l'inflammation et des maladies neurodégénératives. Il est utilisé pour étudier la voie NF-κB, qui joue un rôle crucial dans la régulation des réponses immunitaires et de l'inflammation. CAY10512 a montré qu'il inhibait l'activation de NF-κB par le facteur de nécrose tumorale alpha (TNF-α) et les lipopolysaccharides, ce qui en fait un outil précieux dans la recherche sur les maladies et les affections inflammatoires comme la maladie d'Alzheimer .

Mécanisme d'action

CAY10512 exerce ses effets en inhibant l'activation de la voie NF-κB. NF-κB est un facteur de transcription qui régule l'expression de divers gènes impliqués dans les réponses immunitaires et inflammatoires. En inhibant NF-κB, CAY10512 supprime la régulation à la hausse des microARN et des cytokines pro-inflammatoires, réduisant ainsi l'inflammation et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

CAY10512 est un analogue du resvératrol mais est 100 fois plus puissant pour inhiber l'activation de NF-κB. Contrairement au resvératrol, CAY10512 ne présente pas d'activité antioxydante, ce qui le rend unique parmi les analogues du trans-stilbène. D'autres composés similaires comprennent divers trans-stilbènes substitués qui ciblent également la voie NF-κB mais diffèrent dans leur puissance et leurs activités spécifiques .

Liste de composés similaires :- Resvératrol

- Autres trans-stilbènes substitués

CAY10512 se distingue par sa forte puissance et sa spécificité pour inhiber la voie NF-κB sans présenter d'activité antioxydante .

Propriétés

IUPAC Name |

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFNAZMSMNXJG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?

A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)